molecular formula C24H47N5O15 B12766563 4''-alpha-D-Glucopyranosylkanamycin B CAS No. 84123-75-1

4''-alpha-D-Glucopyranosylkanamycin B

Cat. No.: B12766563
CAS No.: 84123-75-1
M. Wt: 645.7 g/mol
InChI Key: STAYKUHDGMBJKQ-UHFFFAOYSA-N
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Description

4’'-alpha-D-Glucopyranosylkanamycin B is an aminoglycoside antibiotic produced by the strain of Streptomyces kanamyceticus A-4-6. This compound exhibits activity against both gram-positive and gram-negative bacteria. It is characterized by its complex molecular structure, which includes multiple amino and hydroxyl groups, contributing to its antibiotic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’'-alpha-D-Glucopyranosylkanamycin B involves the fermentation of Streptomyces kanamyceticus A-4-6. The fermentation process is carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of 4’'-alpha-D-Glucopyranosylkanamycin B typically involves large-scale fermentation followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the production of the antibiotic.

Chemical Reactions Analysis

Types of Reactions

4’'-alpha-D-Glucopyranosylkanamycin B undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: This reaction can affect the amino groups, potentially altering the antibiotic’s activity.

    Substitution: This reaction can involve the replacement of specific functional groups, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the antibiotic structure.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 4’'-alpha-D-Glucopyranosylkanamycin B. These derivatives can exhibit different levels of antibiotic activity and may be used to study structure-activity relationships.

Scientific Research Applications

4’'-alpha-D-Glucopyranosylkanamycin B has a wide range of applications in scientific research:

    Chemistry: It is used to study the structure-activity relationships of aminoglycoside antibiotics.

    Biology: It serves as a tool to investigate bacterial resistance mechanisms and the role of specific genes in antibiotic susceptibility.

    Medicine: It is explored for its potential to treat bacterial infections, particularly those caused by resistant strains.

    Industry: It is used in the development of new antibiotics and in the fermentation industry to produce high-purity antibiotic compounds.

Mechanism of Action

4’'-alpha-D-Glucopyranosylkanamycin B exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth . The molecular targets include the ribosomal RNA and specific proteins involved in the translation process. This disruption of protein synthesis ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Kanamycin A: Another aminoglycoside antibiotic with a similar mechanism of action but different structural features.

    Gentamicin: A related aminoglycoside with a broader spectrum of activity and different pharmacokinetic properties.

    Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.

Uniqueness

4’'-alpha-D-Glucopyranosylkanamycin B is unique due to its specific glycosylation pattern, which contributes to its distinct antibiotic properties. Its ability to bind to bacterial ribosomes and disrupt protein synthesis makes it a valuable tool in both research and clinical settings.

Properties

CAS No.

84123-75-1

Molecular Formula

C24H47N5O15

Molecular Weight

645.7 g/mol

IUPAC Name

2-[4-amino-6-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H47N5O15/c25-2-7-12(32)14(34)11(29)22(39-7)42-19-5(26)1-6(27)20(18(19)38)43-23-15(35)10(28)21(9(4-31)41-23)44-24-17(37)16(36)13(33)8(3-30)40-24/h5-24,30-38H,1-4,25-29H2

InChI Key

STAYKUHDGMBJKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)N)O)O)OC4C(C(C(C(O4)CN)O)O)N)N

Origin of Product

United States

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